COBALT (II) 2-METHOXYETHOXIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBNUELICQBJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

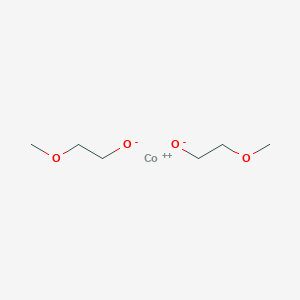

COCC[O-].COCC[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrolysis:the Process is Initiated by the Addition of Water to the Solution of Cobalt Ii 2 Methoxyethoxide in a Suitable Solvent, Typically an Alcohol. the Water Molecules Act As Nucleophiles, Attacking the Cobalt Center and Leading to the Replacement of One or More 2 Methoxyethoxide Ligands with Hydroxyl Groups. This Reaction Can Be Represented As:

Co(OCH₂CH₂OCH₃)₂ + xH₂O → Co(OCH₂CH₂OCH₃)₂₋ₓ(OH)ₓ + xCH₃OCH₂CH₂OH

The rate of hydrolysis is influenced by several factors, including the water-to-alkoxide ratio, the pH of the solution (catalysts), and the reaction temperature.

Condensation:the Newly Formed Hydroxyl Groups Are Reactive and Can Undergo Condensation Reactions with Other Hydroxyl Groups Oxolation or with Remaining 2 Methoxyethoxide Groups Alkoxolation . These Reactions Lead to the Formation of Co O Co Bridges, Which Are the Backbone of the Resulting Oxide Network.

Oxolation: Co-OH + HO-Co → Co-O-Co + H₂O

Alkoxolation: Co-OH + CH₃OCH₂CH₂O-Co → Co-O-Co + CH₃OCH₂CH₂OH

These condensation reactions result in the formation of progressively larger cobalt-oxo-alkoxide oligomers and polymers. As the condensation proceeds, these species crosslink to form a three-dimensional network, resulting in the formation of a "sol" (a colloidal suspension of solid particles in a liquid). With further reaction, the sol particles link together to form a continuous network that spans the entire volume, leading to a "gel". bohrium.com

The structure and properties of the final cobalt oxide material are highly dependent on the relative rates of hydrolysis and condensation. By carefully controlling the reaction parameters, it is possible to tailor the particle size, morphology, and porosity of the resulting material. Subsequent heat treatment of the gel is often employed to remove residual organic groups and solvent, and to induce crystallization of the desired cobalt oxide phase (CoO or Co₃O₄). sc.edukrishisanskriti.orgresearchgate.net

Applications in Advanced Materials Science Research

Precursor Chemistry for Thin Film Deposition

Cobalt (II) 2-methoxyethoxide serves as a key precursor for the deposition of thin films, enabling the formation of precise and uniform layers of cobalt-containing materials on various substrates. Its molecular structure and reactivity are well-suited for both vapor-phase and solution-based deposition techniques.

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films. While specific research detailing the use of this compound in MOCVD is not extensively documented in publicly available literature, the principles of MOCVD suggest its potential as a viable precursor. In a typical MOCVD process, a metal-organic precursor is vaporized, transported by a carrier gas into a reaction chamber, and then decomposed on a heated substrate to form a thin film.

The suitability of a precursor for MOCVD is determined by its volatility, thermal stability, and decomposition pathway. Alkoxides like this compound are known to be effective precursors for the MOCVD of metal oxides. The deposition of cobalt oxide films, such as CoO and Co₃O₄, can be achieved by controlling the deposition temperature and the presence of an oxidizing agent. For instance, the use of different oxidant gases like O₂ or N₂O can influence the phase composition, growth kinetics, and microstructure of the resulting cobalt oxide films. Research on other cobalt precursors, such as cobalt (II) acetylacetonate, has shown that dense and continuous Co₃O₄ films can be grown in an oxygen atmosphere, while porous films containing a mixture of Co₃O₄ and CoO are formed when using N₂O. researchgate.net

| Parameter | Typical Range for Cobalt Oxide MOCVD |

| Precursor | Metal-Organic Cobalt Compound |

| Substrate Temperature | 350-600 °C |

| Oxidizing Agent | O₂, N₂O, H₂O vapor |

| Resulting Film | CoO, Co₃O₄ |

Solution-Based Processing: Sol-Gel and Dip-Coating Methods

This compound has been successfully employed in solution-based processing techniques, most notably the sol-gel method coupled with dip-coating, for the fabrication of thin films. acs.org The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase, which can then be applied to a substrate.

In this method, this compound is dissolved in an appropriate solvent, often an alcohol, to form the precursor solution. This solution is then used in a dip-coating process where a substrate is immersed in the sol and withdrawn at a controlled speed. The solvent evaporates, leaving a thin layer of the precursor on the substrate, which is subsequently heat-treated (annealed) to form the desired cobalt oxide film. The thickness and morphology of the film can be controlled by parameters such as withdrawal speed, solution concentration, and the number of dipping-annealing cycles. researchgate.net This technique is valued for its simplicity, cost-effectiveness, and ability to produce uniform films over large areas. murdoch.edu.au

Fabrication of Cobalt Oxide Films and Coatings

The use of this compound as a precursor in sol-gel and other solution-based methods allows for the fabrication of various cobalt oxide films and coatings. acs.org Depending on the processing conditions, particularly the annealing atmosphere and temperature, different phases of cobalt oxide can be obtained, such as CoO and Co₃O₄. researchgate.net

These cobalt oxide films exhibit interesting optical and electrical properties. For instance, analysis of the absorption spectra of cobalt oxide films prepared by a simple chemical method showed optical band gaps of 2.36 eV for CoO(OH) and 1.65 eV for Co₃O₄. researchgate.net The electrical resistivity of Co₃O₄ films has been measured to be around 2.5 Ω·m. researchgate.net The structural properties of these films, as determined by X-ray diffraction, often reveal a polycrystalline nature. researchgate.net

| Property | CoO(OH) Film | Co₃O₄ Film |

| Optical Band Gap | 2.36 eV | 1.65 eV |

| Electrical Resistivity | Insulating | 2.5 Ω·m |

Synthesis of Nanomaterials

Beyond thin films, this compound is also a valuable precursor for the synthesis of nanomaterials, including nanoparticles and nanocoatings. The controlled decomposition of this metal-organic compound in solution allows for the formation of nanostructured materials with tailored properties.

Cobalt Oxide Nanoparticle Synthesis

While direct synthesis of cobalt oxide nanoparticles from this compound is not extensively detailed in the provided search results, the sol-gel method, for which it is a known precursor, is a common technique for producing nanoparticles. In a typical sol-gel synthesis of nanoparticles, the precursor is hydrolyzed and condensed in a controlled manner to form a colloidal suspension of nanoparticles.

Various other methods for synthesizing cobalt oxide nanoparticles have been reported, such as the thermal decomposition of other cobalt precursors and coprecipitation. nih.govmdpi.com For instance, Co₃O₄ nanoparticles have been synthesized by a sol-gel method using cobalt nitrate (B79036) and oxalic acid, resulting in nanoparticles with an average size of 45 nm. krishisanskriti.org The properties of these nanoparticles are highly dependent on the synthesis conditions and post-synthesis treatments like calcination temperature. Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are used to determine the crystal structure and size of the synthesized nanoparticles. krishisanskriti.org

Development of Lithium Cobalt Oxide Nanocoatings and Cathode Materials

A significant application of this compound is in the synthesis of Lithium Cobalt Oxide (LiCoO₂) nanocoatings and cathode materials for lithium-ion batteries. acs.org LiCoO₂ is a critical component of the cathodes in many commercial lithium-ion batteries due to its high energy density.

In a sol-gel process, this compound is mixed with a lithium salt, such as lithium nitrate, in an alcoholic solution. acs.org This precursor solution can then be used to create LiCoO₂ films on substrates like silicon wafers or to coat other materials. acs.org The process involves a dipping technique followed by thermal treatment at temperatures ranging from 500 to 800 °C. acs.org The resulting uniform ultrathin films of LiCoO₂ have been characterized using techniques like X-ray diffraction and atomic force microscopy. acs.org

| Precursors | Deposition Technique | Substrate | Annealing Temperature | Resulting Material |

| This compound, Lithium Nitrate | Sol-Gel, Dip-Coating | Si wafer, silica-soda-lime glass | 500-800 °C | LiCoO₂ thin films |

| This compound, Lithium Nitrate | Sol-Gel | LiMn₂O₄ particles | - | LiCoO₂ coated LiMn₂O₄ |

Mixed Oxide Nanocomposite Materials Development

Mixed oxide nanocomposites are materials in which nanoparticles of at least two different metal oxides are combined, often within a matrix, to achieve synergistic properties that are not present in the individual components. These materials are of significant interest for their applications in catalysis, energy storage, and electronics. Cobalt-containing mixed oxides, such as those combined with silicon dioxide (SiO2), are noted for their unique magnetic, adsorptive, and catalytic properties.

The sol-gel method is a common technique for synthesizing such nanocomposites, offering precise control over the material's final properties. In a typical sol-gel synthesis of cobalt-silica nanocomposites, a cobalt precursor is mixed with a silica (B1680970) precursor. While studies specifically employing this compound are not prevalent, the general process involves the hydrolysis and condensation of the precursors to form a gel, which is then dried and calcined to produce the final nanocomposite.

Research on cobalt-silica (Co/SiO2) nanocomposites prepared via sol-gel methods using other cobalt precursors, such as cobalt nitrate, has shown that the cobalt content significantly influences the material's structure and properties. For instance, at lower cobalt concentrations, cobalt ions can be finely dispersed within the silica matrix. ntnu.no As the cobalt loading increases, crystalline phases of cobalt oxides, such as Co3O4, begin to form within the composite. ntnu.no

Table 1: Influence of Cobalt Content on the Properties of Co/SiO2 Nanocomposites

| Cobalt Content (wt%) | Crystalline Phase of Cobalt Oxide | Reduction Behavior |

| 10 | Amorphous | Single reduction peak at high temperature |

| 20 | Co3O4 | Two-step reduction of Co3O4 at lower temperatures |

| 30 | Co3O4 | Two-step reduction of Co3O4 at lower temperatures |

Note: Data is generalized from studies on sol-gel synthesis of Co/SiO2 nanocomposites and may not be specific to this compound as the precursor.

The thermal reduction of these nanocomposites is a key step in creating materials with specific functionalities. Temperature-programmed reduction (TPR) studies on Co/SiO2 have revealed that the reduction of Co3O4 to metallic cobalt occurs in a two-step process (Co3O4 → CoO → Co). ntnu.no The temperature at which these reductions occur can indicate the strength of the interaction between the cobalt oxide species and the silica support. ntnu.no

Advanced Functional Material Design

This compound is a valuable precursor for the fabrication of a variety of advanced functional materials due to its solubility and thermal decomposition characteristics.

Cobalt oxides are p-type semiconductors with applications in various electronic devices. josa.romdpi.com Thin films of cobalt oxides, such as CoO and Co3O4, can be deposited using techniques like chemical vapor deposition (CVD) and sol-gel processes, for which this compound is a suitable precursor. thermofisher.comgelest.com The electrical properties of these films are highly dependent on the deposition conditions and subsequent thermal treatments.

The electrical resistivity of cobalt oxide films can be tuned over a wide range, from highly resistive to moderately conductive. josa.roresearchgate.net For instance, the resistivity of cobalt oxide films can be influenced by the annealing atmosphere. Annealing in air typically results in higher resistivity films, while treatment in a forming gas (H2/N2) can significantly decrease resistivity. josa.roresearchgate.net This tunability is crucial for their application in electronic components.

Table 2: Electrical Properties of Cobalt Oxide Thin Films

| Annealing Atmosphere | Resistivity (ρ) at 300 K (Ω·cm) | Carrier Type |

| Air | ~10^2 | p-type |

| Forming Gas (H2/N2) | ~10^-4 | p-type |

Note: This data is based on studies of cobalt oxide films prepared from cobalt acetate (B1210297) precursors and illustrates general properties. josa.roresearchgate.net

The band gap of cobalt oxide films is another critical parameter for semiconductor applications. CoO typically exhibits a direct band gap of around 2.81 eV, while Co3O4 has two direct band gaps at approximately 1.41 eV and 2.03 eV. mdpi.com These optical properties are essential for their use in optoelectronic devices.

The optical properties of cobalt oxide thin films also make them suitable for use as optical coatings. researchgate.net These coatings can be designed to have low reflectivity, which is advantageous for applications such as solar absorbers and anti-reflection coatings. The morphology of the film, including its surface roughness and grain structure, plays a significant role in determining its reflectivity. researchgate.netcore.ac.uk

By controlling the deposition parameters in a CVD process, it is possible to create cobalt oxide films with a "cauliflower" or fractal morphology. core.ac.uk This type of structure can enhance light scattering and lead to very low reflectivity, making the coatings appear deep black. core.ac.uk The refractive index of the coating can also be graded by creating a density gradient in the film, further reducing reflectivity. core.ac.uk While specific studies using this compound for these applications are scarce, its role as a CVD precursor suggests its suitability for fabricating such specialized optical coatings.

The synthesis of high-temperature superconductors often involves the precise mixing of metal oxides. While cobalt is not a primary component of the most common high-temperature superconductors (like YBCO or BSCCO), the use of organometallic precursors in their synthesis is a well-established method for achieving homogeneity at the atomic level. The general approach involves dissolving metal-organic compounds in a common solvent and then removing the solvent to obtain a finely mixed powder of the metal oxides.

Although there is no specific mention in the searched literature of this compound being used in the synthesis of superconductors, precursors with similar ligands, such as 2-(2-ethoxyethoxy)ethanol, have been utilized to prepare ceramic high-temperature superconductor powders. This suggests that alkoxide precursors can be effective in these synthesis routes.

Cobalt is a ferromagnetic element, and its compounds, particularly cobalt oxides and cobalt-containing nanocomposites, exhibit interesting magnetic properties. ntnu.no this compound serves as a precursor for the synthesis of magnetic nanoparticles and thin films. thermofisher.com The magnetic behavior of these materials is highly dependent on their size, shape, and crystalline structure.

For example, cobalt nanoparticles can exhibit superparamagnetism, a form of magnetism that appears in small ferromagnetic or ferrimagnetic nanoparticles. Below a certain temperature, known as the blocking temperature, these nanoparticles can retain their magnetization, while above this temperature, they behave as paramagnetic materials.

The synthesis of cobalt-based magnetic nanoparticles often involves the chemical reduction of a cobalt salt in the presence of a stabilizing agent. scispace.com Thermal decomposition of organometallic cobalt precursors is another route to produce these materials. mdpi.com The resulting nanoparticles can have various crystal structures, such as hexagonal close-packed (hcp) or face-centered cubic (fcc), which in turn affects their magnetic anisotropy and coercivity. researchgate.net

Catalytic Applications and Mechanistic Investigations

Cobalt(II)-Mediated Organic Transformations

Cobalt(II) complexes have emerged as versatile and efficient catalysts for a variety of organic reactions. Their utility stems from the accessible redox states of cobalt (Co(I), Co(II), Co(III), and even Co(IV)), which allows for diverse reaction pathways, including radical processes and two-electron pathways.

Cobalt(II)-catalyzed asymmetric alkylation provides a powerful method for constructing enantioenriched molecules. An efficient intermolecular asymmetric alkylation of styrenes with (hetero)arenes, such as indoles and thiophenes, has been developed using a Cobalt(II) catalyst. acs.orgsolhycat.com This method grants straightforward access to valuable chiral alkyl(hetero)arenes with high levels of enantioselectivity. acs.orgsolhycat.com

Mechanistic investigations suggest a process involving a CoH-mediated hydrogen atom transfer (HAT) to the alkene. acs.orgsolhycat.com This is followed by a crucial catalyst-controlled S_N2-like pathway involving an in situ generated organocobalt(IV) species and the aromatic nucleophile. acs.orgsolhycat.com This represents a novel strategy for asymmetric Friedel–Crafts type alkylations. acs.orgsolhycat.com

In a different application, chiral cobalt complexes have been employed to catalyze asymmetric Michael–alkylation reactions between 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters. mdpi.com This reaction yields chiral spiro-cyclopropane-oxindoles and demonstrates a controlled reversal of enantioselectivity, achieving up to 99% and -98% enantiomeric excess (ee). mdpi.com The reversal of stereoselectivity is proposed to be directed by hydrogen bonding between the ligand's N–H group and the oxyanion of the enolate derived from the 3-chloro-oxindole. mdpi.com

Table 1: Cobalt(II)-Catalyzed Asymmetric Alkylation of (Hetero)Arenes with Styrenes Interactive Data Table

| (Hetero)arene | Alkene | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Indoles | Styrenes | High | acs.orgsolhycat.com |

| Thiophene | Styrenes | High | acs.orgsolhycat.com |

The introduction of gem-difluoromethylene (CF2) groups is a key strategy in medicinal chemistry for enhancing the metabolic stability and pharmacokinetic properties of drug candidates. americanelements.comfishersci.ie Cobalt catalysis has enabled the development of novel methods for creating C(sp³)–CF₂ bonds. fishersci.ie

A significant advancement is the first cobalt-catalyzed regioselective difluoroalkylation of carboxylic acid salts. americanelements.comfishersci.ie This decarboxylative approach facilitates the construction of quaternary C(sp³)–CF₂ bonds with good yields and tolerance for a wide range of functional groups. americanelements.comfishersci.ie The reaction is notable for its regio- and chemoselectivity, producing CO₂ and KBr as the only by-products. fishersci.ie

Mechanistic studies of this transformation support a Co(I)/Co(II)/Co(III) catalytic cycle. americanelements.comfishersci.ie The proposed mechanism involves the following key steps:

Reduction of a Co(II) precatalyst by the carboxylate to generate the active Co(I) species. americanelements.com

Decarboxylative metalation to form an intermediate species. americanelements.com

Reduction of the difluoroalkyl bromide via single electron transfer (SET) to generate a difluoroalkyl radical. americanelements.com

The radical is then trapped by the cobalt complex to form a Co(III) species. americanelements.com

Reductive elimination delivers the final difluoroalkyated product and regenerates the active Co(I) catalyst. americanelements.com

Cobalt catalysts are widely recognized for their ability to activate molecular oxygen and other oxidants for various oxidation reactions. princeton.edu Cobalt(II) salts, particularly those with weakly coordinating anions, have been shown to catalyze the air oxidation of alkanes under mild conditions (e.g., 75 °C and 3 atm). nih.gov For instance, a weakly solvated cobalt-acetonitrile complex can convert cyclohexane and adamantane to their corresponding alcohol and ketone products. nih.gov The mechanism is believed to involve the metal ion acting as both an initiator and a catalyst for hydroperoxide decomposition. nih.gov

In the context of alcohol oxidation, Cobalt(II) complexes in conjunction with hydrogen peroxide (H₂O₂) can effectively convert aliphatic and aromatic alcohols into the corresponding carboxylic acids and ketones in high yields. researchgate.net Well-defined Cobalt(II) and Cobalt(III) aminophenol complexes have also been shown to be competent catalysts for the aerobic oxidative cyclization of aminophenols with isonitriles. princeton.edu Studies indicate that the aerobic oxidation of the Co(II) complex to the active Co(III) species proceeds through a ligand-based radical intermediate. princeton.edu

The oxidation state of cobalt has a direct influence on reaction selectivity. In methanol (B129727) oxidation, more reduced cobalt surfaces favor the partial oxidation to formaldehyde, whereas more oxidized states can lead to other products. thermofisher.com

Table 2: Research Findings on Cobalt-Catalyzed Oxidation Interactive Data Table

| Substrate | Catalyst System | Oxidant | Product(s) | Reference |

|---|---|---|---|---|

| Alkanes (Cyclohexane, Adamantane) | Co(NCCH₃)₄₂ | Air (O₂) | Alcohol and Ketone | nih.gov |

| Aliphatic/Aromatic Alcohols | Cobalt(II) complex | 30% H₂O₂ | Carboxylic Acids and Ketones | researchgate.net |

| 2-amino-4,6-di-tert-butyl phenol | Co(II)/Co(III) aminophenol complexes | O₂ | Oxidative cyclization product | princeton.edu |

Cobalt-catalyzed hydrofunctionalization of alkenes provides a mild and efficient route to form new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. cas.org These reactions often proceed via a metal-hydride hydrogen atom transfer (MHAT) mechanism. cas.orgresearchgate.net

It has also been shown that the addition of water can accelerate the reaction, enabling product formation at temperatures as low as -50 °C in acetone. cas.org Under these conditions, cobalt(III) resting states, including a cobalt(III)-alkyl complex, can be observed spectroscopically. cas.org

Electrocatalysis Research

Cobalt-based materials are extensively studied as cost-effective and efficient alternatives to precious metal catalysts like platinum for electrochemical reactions, particularly for water splitting. researchgate.netresearchgate.net

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting, producing hydrogen gas. researchgate.net Developing efficient and durable non-precious metal catalysts for HER is crucial for the commercial viability of water electrolysis. researchgate.net Cobalt-based electrocatalysts, including various complexes and materials, have shown significant promise in this area. researchgate.netresearchgate.net

Molecular cobalt complexes have been investigated as homogeneous HER electrocatalysts. For example, cobalt corrole complexes have demonstrated high electrocatalytic activity for HER in both organic and aqueous phases. researchgate.net Similarly, a dicationic cobalt complex with bis(alkylimidazole)methane ligands was found to be an active HER electrocatalyst in the presence of a proton donor in DMF. Post-electrolysis analysis revealed that a deposit containing a minor amount of cobalt also contributed significantly to the observed activity.

The mechanism of HER catalysis by molecular cobalt complexes often involves a series of proton-coupled electron transfer steps. A common pathway includes:

Reduction of a Co(II) species to Co(I).

Protonation of the Co(I) species to form a Co(III)-hydride intermediate.

A subsequent reduction and protonation step generates a coordinated H₂ molecule, which is then released, regenerating the catalyst. solhycat.com

The design of the ligand scaffold is critical, as it can influence the stability of the catalyst and provide proton relays in the second coordination sphere to facilitate proton transfer to the metal center, mimicking the function of hydrogenase enzymes. solhycat.com

Mechanistic Pathways in Cobalt(II) Catalysis

The catalytic activity of complexes derived from or involving Cobalt(II) species proceeds through several fundamental mechanistic pathways. These pathways are not mutually exclusive and can operate concurrently or sequentially within a single catalytic cycle.

Hydrogen Atom Transfer is a key elementary step in many cobalt-catalyzed reactions, particularly in the functionalization of C-H bonds and hydrofunctionalization of alkenes. researchgate.netnih.gov In these pathways, a cobalt-hydride (Co-H) species is typically the active HAT agent. nih.gov The cycle often begins with a Co(II) precatalyst being oxidized to a Co(III) state. This Co(III) complex then reacts with a hydrogen source, such as a silane, to form a transient but highly reactive Co(III)-hydride intermediate. nih.govyale.edu

This Co(III)-H species can then transfer a hydrogen atom (a proton and an electron) to a substrate, such as an alkene. This step generates a substrate radical and reduces the cobalt center back to Co(II). nih.gov The resulting radical can then be trapped or undergo further reactions to form the final product. Mechanistic studies, often using kinetics and spectroscopy, have shown that the formation of the cobalt-hydride can be the rate-limiting step in the catalytic cycle. yale.edu

Key Steps in a Generic Co-Catalyzed HAT Cycle:

Activation: Oxidation of Co(II) to Co(III).

Hydride Formation: Reaction of the Co(III) species with a hydride source (e.g., silane) to form a Co(III)-H intermediate.

HAT Step: The Co(III)-H transfers a hydrogen atom to the substrate (e.g., an alkene), generating a radical and a Co(II) species.

Product Formation: The radical intermediate is converted to the final product, often involving radical-polar crossover steps where the radical is oxidized and trapped by a nucleophile. researchgate.net

This pathway is particularly powerful as it allows for the functionalization of otherwise inert C-H bonds under mild conditions. researchgate.net

Single Electron Transfer is a fundamental process in cobalt catalysis, underpinning the changes in the metal's oxidation state that drive the reaction cycles. A Co(II) center, with its d⁷ electronic configuration, can readily participate in one-electron redox events, acting as either an oxidant or a reductant.

In many catalytic cycles, the initial step involves the reduction of Co(II) to a more nucleophilic Co(I) species, or its oxidation to a more electrophilic Co(III) species. For example, in the electrocatalytic reduction of CO₂, a key intermediate step involves the transition from Co(II) to Co(I), which is the active state for binding and reducing the CO₂ molecule. This SET event facilitates the activation of the substrate.

Conversely, in oxidative HAT reactions, an external oxidant is used to perform a SET from the Co(II) precatalyst to form a Co(III) species, which is necessary for the subsequent formation of the active cobalt-hydride. nih.gov The regeneration of this Co(III) state from the Co(II) formed after the HAT step is another critical SET process that closes the catalytic cycle. The dynamic interplay between Co(II) and Co(III), and sometimes Co(I) or Co(IV), via SET pathways is central to the catalytic efficiency and turnover. yale.edubioengineer.org

For a catalytic process to be viable, the active catalyst must be efficiently regenerated after each turnover. In cobalt catalysis, this involves restoring the cobalt center to its initial oxidation state and coordination environment.

In electrocatalytic applications like ORR, regeneration is an intrinsic part of the mechanism. The Co-Nₓ site binds O₂, facilitates the multi-electron transfer, releases the product (e.g., OH⁻), and returns to its initial state, ready to start another cycle. mdpi.com

In homogeneous catalysis, the regeneration can be more complex. For instance, after a Co(II)/Co(III) cycle in a HAT reaction, the Co(II) species must be re-oxidized to Co(III) by a stoichiometric oxidant to continue the catalysis. nih.gov In other systems, deactivation pathways can compete with regeneration. For example, in Fischer-Tropsch synthesis, active metallic cobalt catalysts can be deactivated by forming cobalt carbides (Co₂C) or by oxidation. rsc.orgresearchgate.net In such cases, a specific regeneration protocol is required, such as treating the deactivated catalyst with H₂ to reduce cobalt carbides and oxides back to the active metallic state. rsc.org The chemical environment plays a crucial role; for example, the reduction of oxidized Co(II) species by hydrazine can be a key regeneration step in certain electrooxidation reactions. nih.gov Similarly, activated carbon can be used to catalyze the reduction of Co(III) back to the active Co(II) state in some aqueous systems. nih.govresearchgate.net

Spectroscopic and Structural Characterization Methodologies in Research

Vibrational Spectroscopy (FT-IR) for Ligand and Bond Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for probing the vibrational modes of molecules, offering valuable information about the functional groups and the nature of chemical bonds within cobalt(II) 2-methoxyethoxide. The coordination of the 2-methoxyethoxide ligand to the cobalt(II) center induces characteristic shifts in the vibrational frequencies compared to the free ligand.

The FT-IR spectrum of a cobalt(II) complex will exhibit distinct bands corresponding to the vibrations of the 2-methoxyethoxide ligand. Key vibrational modes include the C-H stretching of the methyl and methylene (B1212753) groups, the C-O stretching of the ether and alkoxide functionalities, and the Co-O stretching vibrations. The Co-O stretching bands, typically found in the lower frequency region of the spectrum (around 400-600 cm⁻¹), are of particular importance as they directly confirm the coordination of the alkoxide oxygen to the cobalt ion.

A comparative analysis of the FT-IR spectrum of the complex with that of free 2-methoxyethanol (B45455) allows for the assignment of these vibrational bands. For instance, a shift in the C-O stretching frequency upon coordination can indicate the strength of the Co-O bond.

Table 1: Representative FT-IR Vibrational Frequencies for Metal Alkoxide Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretching (of residual alcohol) | ~3400 |

| C-H Stretching (alkyl) | 2850-2960 |

| C-O Stretching (alkoxide) | 1050-1150 |

| Co-O Stretching | 400-600 |

Note: The exact positions of these bands can vary depending on the specific coordination environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. However, the analysis of cobalt(II) complexes by NMR is complicated by the paramagnetic nature of the Co(II) ion (a d⁷ metal center). The unpaired electrons in the cobalt ion lead to significant broadening and large chemical shifts (paramagnetic shifts) of the NMR signals, making spectral interpretation challenging. nih.govmdpi.com

¹H NMR: The ¹H NMR spectrum of a paramagnetic compound like cobalt(II) 2-methoxyethoxide will display resonances that are spread over a much wider chemical shift range compared to diamagnetic compounds. mdpi.com The signals corresponding to the protons of the 2-methoxyethoxide ligand will be significantly shifted and broadened due to their proximity to the paramagnetic cobalt center. The magnitude of the paramagnetic shift is dependent on the distance of the proton from the metal ion. Despite the broadening, these shifts can sometimes be used to gain structural insights into the complex in solution.

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectra of paramagnetic cobalt(II) complexes are characterized by broad signals and large chemical shifts. Obtaining well-resolved ¹³C NMR spectra for these compounds can be particularly difficult due to the lower gyromagnetic ratio of the ¹³C nucleus and the strong paramagnetic relaxation enhancement. However, when observable, the ¹³C NMR data can provide valuable information about the carbon skeleton of the ligand. nih.gov

Due to these challenges, specialized NMR techniques and theoretical calculations are often employed to analyze the NMR spectra of paramagnetic cobalt(II) complexes. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shift Ranges for Paramagnetic Cobalt(II) Complexes

| Proton Environment | Representative Chemical Shift Range (ppm) |

| Protons on coordinated ligands | -100 to +200 |

Note: This is a general range, and the specific shifts for Cobalt(II) 2-methoxyethoxide would require experimental determination.

X-ray Diffraction (XRD) for Structural and Crystallographic Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cobalt(II) 2-methoxyethoxide, single-crystal XRD would provide definitive information about its crystal structure, including bond lengths, bond angles, and the coordination geometry around the cobalt(II) ion.

In the absence of single crystals, powder XRD can be used to identify the crystalline phases present in a sample and to obtain information about the unit cell parameters. The diffraction pattern is a unique fingerprint of the crystalline material. While detailed structural elucidation is not always possible from powder XRD data alone, it is invaluable for confirming the formation of the desired compound and assessing its purity.

For analogous cobalt(II) complexes, crystallographic studies have revealed various coordination geometries, including tetrahedral and octahedral arrangements, often forming polynuclear structures where alkoxide ligands bridge between metal centers. nih.gov

Table 3: Hypothetical Crystallographic Data for a Cobalt(II) Alkoxide Complex

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Z (formula units/cell) | 4 |

Note: This data is illustrative and does not represent experimentally determined values for Cobalt(II) 2-methoxyethoxide.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that a material undergoes as a function of temperature. These methods are crucial for determining the thermal stability and decomposition pathway of cobalt(II) 2-methoxyethoxide, which is particularly relevant for its use as a precursor in materials synthesis.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides quantitative information about decomposition and volatilization processes. For cobalt(II) 2-methoxyethoxide, a TGA experiment would reveal the temperature at which the ligands begin to decompose and the final residual mass, which typically corresponds to a cobalt oxide. The decomposition may occur in single or multiple steps, and the weight loss at each step can be correlated with the loss of specific fragments of the ligand. researchgate.netrsc.orgijcrt.org

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows endothermic or exothermic peaks corresponding to thermal events such as melting, crystallization, and decomposition. researchgate.netoup.comresearchgate.net For cobalt(II) 2-methoxyethoxide, DTA can identify the temperatures of phase transitions and the nature of the decomposition processes (i.e., whether they release or absorb heat). When combined with TGA, DTA provides a more complete picture of the thermal behavior of the compound.

Table 4: Representative Thermal Decomposition Data for a Cobalt(II) Complex

| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |

| 100-200 | 15 | Endothermic | Loss of solvent/adsorbed water |

| 250-400 | 55 | Exothermic | Decomposition of organic ligand |

| >400 | - | - | Formation of stable cobalt oxide |

Note: This data is illustrative and the actual decomposition profile of Cobalt(II) 2-methoxyethoxide may differ.

Microscopic and Surface Analysis Methods

While not typically used for the primary characterization of the molecular compound itself, microscopic and surface analysis techniques are essential for examining the morphology and surface properties of materials synthesized from cobalt(II) 2-methoxyethoxide as a precursor. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and microstructure of the resulting cobalt-containing nanoparticles, thin films, or ceramics. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed to determine the elemental composition and oxidation states of cobalt on the surface of these materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and texture of materials. researchgate.net In the analysis of cobalt oxide films and nanostructures synthesized from Cobalt (II) 2-methoxyethoxide precursors, SEM reveals detailed topographical information.

Studies have shown that the morphology of the resulting cobalt oxide is highly dependent on the synthesis conditions. For instance, films prepared via plasma-assisted Chemical Vapor Deposition (CVD) using a related cobalt complex as a precursor exhibited densely agglomerated, cauliflower-like structures. benthamopen.com In other cases, such as films prepared by sol-gel spin coating, the surface is characterized by nanocrystalline grains, which may be accompanied by some overgrown clusters. ucf.edu The high resolution of SEM allows for the precise measurement of very small features, down to 50 nm in size. researchgate.net For materials prepared via hydrothermal methods, SEM images have identified porous, leaf-like nanostructures, which provide a large surface area. benthamopenarchives.com

| Synthesis Method | Observed Morphology via SEM | Reference |

|---|---|---|

| Plasma-Assisted CVD | Densely agglomerated cauliflower-like structure | benthamopen.com |

| Sol-Gel Spin Coating | Nanocrystalline grains with some overgrown clusters | ucf.edu |

| Hydrothermal Method | Porous, leaf-like nanostructures | benthamopenarchives.com |

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. inoe.rowikipedia.org It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. inoe.ro This method confirms the elemental composition of the synthesized cobalt oxide materials, verifying the presence of cobalt (Co) and oxygen (O).

EDX analysis is crucial for confirming the purity of the material. Spectra from cobalt oxide nanoparticles synthesized through various methods have confirmed the presence of only Co and O peaks, indicating high phase purity with no identification of impurities. researchgate.net The technique can provide semi-quantitative results, estimating the relative abundance of the elements present. inoe.ro For example, in the analysis of cobalt oxide nanoparticles, EDX was used to determine the weight and atomic percentages of cobalt and oxygen, confirming the non-stoichiometric nature of the synthesized nanoparticles.

| Element | Typical EDX Result | Significance | Reference |

|---|---|---|---|

| Cobalt (Co) | Characteristic peak present | Confirms the primary elemental component | researchgate.net |

| Oxygen (O) | Characteristic peak present | Confirms the formation of an oxide | researchgate.net |

| Other Elements | Typically absent | Indicates high purity of the synthesized material | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For materials derived from this compound, XPS is indispensable for determining the oxidation states of cobalt.

The Co 2p spectrum is of particular interest. It typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, which are further split due to spin-orbit coupling. Analysis of these peaks and their associated satellite structures allows for the differentiation between Co²⁺ and Co³⁺ states. In Co₃O₄, which has a mixed-valence state, the Co 2p spectrum can be deconvoluted into components corresponding to both Co²⁺ and Co³⁺ ions. For example, the Co 2p₃/₂ peak can be resolved into two distinct peaks at binding energies around 780.7 eV and 782.1 eV, attributed to Co³⁺ and Co²⁺ species, respectively. The presence of characteristic satellite peaks further confirms the existence of these cobalt oxide phases. The O 1s spectrum is also analyzed, typically showing a main peak around 530.0 eV attributed to the lattice oxygen in Co₃O₄ and another at higher binding energy (around 531.0 eV) associated with surface-adsorbed oxygen or hydroxyl groups.

| Spectral Region | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| Co 2p₃/₂ | ~780.7 - 780.8 | Co³⁺ | |

| ~782.1 | Co²⁺ | ||

| O 1s | ~530.0 | Lattice Oxygen (O²⁻ in Co₃O₄) | |

| ~531.0 | Adsorbed Oxygen / Hydroxyl Groups |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It is used to characterize the surface morphology and roughness of cobalt oxide thin films at the nanoscale.

AFM studies on cobalt oxide films produced via sol-gel methods have shown the formation of uniform films with smooth surfaces. The technique allows for the quantitative measurement of surface roughness, a critical parameter for applications in electronics and catalysis. For instance, AFM has been used to measure the height of exfoliated cobalt oxide nanosheets, providing direct evidence of their two-dimensional nature. In studies comparing films treated under different atmospheric conditions, AFM revealed that annealing in a reducing atmosphere could increase the average surface roughness significantly.

| AFM Measurement | Finding | Significance | Reference |

|---|---|---|---|

| Topography | Provides 3D surface profile | Visualizes nanoscale surface features | |

| Surface Roughness | Quantitatively measured (e.g., RMS value) | Determines the smoothness of the film surface | |

| Feature Height | Measures the thickness of nanosheets or grains | Confirms the dimensions of nanostructures |

Porosity and Surface Area Characterization (BET, N₂ Adsorption-Desorption)

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption and desorption of nitrogen gas at cryogenic temperatures, is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. This analysis is vital for applications in catalysis and energy storage, where a high surface area is often desirable.

The N₂ adsorption-desorption isotherm provides detailed information about the material's porous structure. A Type IV isotherm with a hysteresis loop, for example, is characteristic of mesoporous materials. From the isotherm data, the specific surface area is calculated using the BET equation. The pore size distribution is often determined using the Barrett-Joyner-Halenda (BJH) method on the desorption branch of the isotherm. For cobalt-based metal-organic frameworks (MOFs) and mesoporous graphene nanocomposites, BET analysis confirms their porous nature and high surface area, which are critical for their performance.

| Parameter | Methodology | Information Obtained | Reference |

|---|---|---|---|

| Specific Surface Area | BET Equation | Total surface area per unit mass (m²/g) | |

| Pore Volume | N₂ Adsorption at high relative pressure | Total volume of pores per unit mass (cm³/g) | |

| Pore Size Distribution | BJH Analysis of Desorption Isotherm | Distribution of pore sizes within the material | |

| Isotherm Type | Shape of N₂ Adsorption-Desorption Curve | Indicates the nature of porosity (microporous, mesoporous, macroporous) |

Other Advanced Characterization Techniques

Beyond the standard methods, other advanced techniques are employed to probe specific properties of materials derived from this compound.

Spectroellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film properties, including thickness and optical constants (refractive index, n, and extinction coefficient, k). This method is highly sensitive to the properties of thin films prepared from precursors like this compound.

By analyzing the change in polarization of light upon reflection from the sample surface, a model can be built to extract the desired parameters. For Co₃O₄ thin films, spectroscopic ellipsometry has been used to determine the dispersion curves for n and k over a range of photon energies (e.g., 1.5–4.5 eV). ucf.edu The extinction coefficient (k) spectrum is particularly useful, as its features can confirm the material's phase; for example, absorption bands around 1.7 and 2.8 eV are characteristic of the Co₃O₄ phase. ucf.edu The technique is also highly accurate for measuring film thickness, with results showing good agreement with measurements from mechanical profilometers. ucf.edu

| Parameter | Description | Typical Finding for Co₃O₄ Films | Reference |

|---|---|---|---|

| Refractive Index (n) | The ratio of the speed of light in a vacuum to its speed in the material. | Dispersion curve determined over a photon energy range. | ucf.edu |

| Extinction Coefficient (k) | A measure of light absorption within the material. | Characteristic absorption bands confirm the Co₃O₄ phase. | ucf.edu |

| Film Thickness | The vertical dimension of the deposited film. | Accurately determined and correlated with other methods. | ucf.edu |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which helps in elucidating the molecular weight and structure of compounds. In the context of organometallic compounds like cobalt(II) 2-methoxyethoxide, mass spectrometry can confirm the molecular formula and provide evidence of the compound's integrity or fragmentation patterns.

While specific mass spectrometry data for cobalt(II) 2-methoxyethoxide is not extensively detailed in publicly accessible research, the technique is fundamental in the characterization of related cobalt complexes. For instance, studies involving other cobalt precursors utilize mass spectrometry to probe gas-phase decomposition pathways. chemrxiv.org Electrospray ionization mass spectrometry (ESI-MS) has been employed to monitor the formation and decomposition of cobalt carbonyl alkyne complexes in real-time. chemrxiv.org Such an approach for cobalt(II) 2-methoxyethoxide would be expected to show a parent ion corresponding to its molecular weight, along with fragment ions resulting from the loss of the 2-methoxyethoxide ligands.

Table 1: Expected Mass Spectrometry Data for Cobalt(II) 2-methoxyethoxide

| Ion | Formula | Expected m/z |

|---|---|---|

| [Co(OCH₂CH₂OCH₃)₂]⁺ | C₆H₁₄CoO₄⁺ | 211.04 |

| [Co(OCH₂CH₂OCH₃)]⁺ | C₃H₇CoO₂⁺ | 136.98 |

Note: The table is illustrative and based on the theoretical fragmentation of the molecule.

Temperature Programmed Reduction (TPR)

Temperature Programmed Reduction (TPR) is a technique used to study the reducibility of metal oxides and other solid materials. It is particularly relevant for compounds like cobalt(II) 2-methoxyethoxide, which may be used as precursors for cobalt-based catalysts. The TPR profile provides information about the temperatures at which reduction events occur and the number of reducible species present.

Research on the TPR of cobalt oxides, often formed from the decomposition of precursors, reveals a characteristic two-step reduction process. academicjournals.orgsemanticscholar.org The first reduction peak is typically assigned to the reduction of Co₃O₄ to CoO, and the second, higher-temperature peak corresponds to the reduction of CoO to metallic cobalt (Co). academicjournals.org The specific temperatures of these reduction peaks can be influenced by the nature of the support material in catalyzed applications. academicjournals.orgsemanticscholar.org

For cobalt(II) 2-methoxyethoxide, a TPR analysis would likely first show the decomposition of the alkoxide to form cobalt oxide, followed by the characteristic reduction profile of the resulting oxide.

Table 2: Typical TPR Reduction Peaks for Cobalt Oxides

| Reduction Step | Temperature Range (°C) |

|---|---|

| Co₃O₄ → CoO | 200 - 400 |

| CoO → Co | 400 - 800 |

Source: Adapted from studies on γ-alumina supported cobalt catalysts. academicjournals.org

Molar Conductance Measurements

Molar conductance measurements are used to determine the electrolytic nature of a compound in solution. The magnitude of the molar conductivity indicates whether a complex is an electrolyte (dissociates into ions) or a non-electrolyte (remains as a neutral molecule). researchgate.net

For cobalt(II) complexes, molar conductance values in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used to ascertain whether anions are coordinated to the cobalt ion or exist as counter-ions in the solution. niscpr.res.inresearchgate.net Low molar conductance values are indicative of a non-electrolytic nature, suggesting that the ligands are directly bound to the metal center within the coordination sphere. niscpr.res.inresearchgate.net It is expected that a solution of cobalt(II) 2-methoxyethoxide in a suitable non-aqueous solvent would exhibit low molar conductivity, consistent with a non-electrolytic, covalently bonded complex.

Table 3: Molar Conductance Ranges for Cobalt(II) Complexes in DMSO

| Electrolyte Type | Molar Conductance (Λₘ) in Ω⁻¹ cm² mol⁻¹ |

|---|---|

| Non-electrolyte | < 50 |

| 1:1 Electrolyte | 50 - 110 |

| 1:2 Electrolyte | 110 - 180 |

Source: Based on general literature values for metal complexes in DMSO. researchgate.net

Magnetic Studies

Magnetic susceptibility measurements provide crucial information about the electronic structure of transition metal complexes, including the oxidation state and spin state of the metal ion. For cobalt(II) complexes, the magnetic moment can help to distinguish between different coordination geometries.

High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7 to 5.2 Bohr magnetons (B.M.), which is significantly higher than the spin-only value due to a large orbital contribution. ijsrp.org In contrast, tetrahedral high-spin Co(II) complexes generally have magnetic moments between 4.3 and 4.7 B.M. ijsrp.org Low-spin octahedral and square planar Co(II) complexes show magnetic moments closer to the spin-only value for one unpaired electron (1.73 B.M.). ijsrp.org

Research on a related cobalt alkoxide, Co(OCH₂CH₂O), has indicated the presence of predominant ferromagnetic interactions within the compound. rsc.org It is anticipated that magnetic studies of cobalt(II) 2-methoxyethoxide would reveal a magnetic moment consistent with a high-spin Co(II) center, with the specific value providing insight into its likely coordination geometry.

Table 4: Typical Magnetic Moments for Cobalt(II) Complexes

| Coordination Geometry | Spin State | Magnetic Moment (B.M.) |

|---|---|---|

| Octahedral | High-spin | 4.7 - 5.2 |

| Tetrahedral | High-spin | 4.3 - 4.7 |

| Octahedral | Low-spin | ~1.8 - 2.5 |

| Square Planar | Low-spin | ~2.1 - 2.9 |

Source: Based on established ranges for cobalt(II) magnetic moments. ijsrp.org

In situ Spectroscopic Monitoring

In situ spectroscopic monitoring involves the analysis of a material as it undergoes a chemical or physical transformation. This provides real-time information about reaction intermediates, structural changes, and reaction kinetics. Techniques like in situ X-ray diffraction (XRD) and in situ TPR are particularly valuable.

For instance, in the study of mixed manganese-cobalt oxides, in situ XRD and TPR were used to follow the reduction process. rsc.org These studies revealed that the reduction occurs in multiple steps, with the formation of intermediate solid solutions before the final reduction to metallic cobalt and manganese oxide. rsc.org

Applying in situ techniques to the thermal decomposition or catalytic reactions involving cobalt(II) 2-methoxyethoxide would allow for the direct observation of its transformation into cobalt oxides or other catalytically active species. This would provide a deeper understanding of the mechanisms underlying its application as a precursor.

Mechanistic Studies of Compound Decomposition and Reaction Pathways

Thermal Decomposition Pathways of Precursors

The thermal decomposition of cobalt(II) alkoxide precursors, including Cobalt(II) 2-methoxyethoxide, is a complex process that typically proceeds through several stages, ultimately leading to the formation of cobalt oxides. While specific studies detailing the complete thermal decomposition pathway of Cobalt(II) 2-methoxyethoxide are not extensively available, valuable insights can be drawn from the thermal analysis of analogous cobalt compounds, such as cobalt(II) acetate (B1210297) and other cobalt alkoxides.

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study these decomposition processes. For instance, the thermal decomposition of cobalt(II) acetate tetrahydrate reveals a multi-step process involving dehydration followed by the decomposition of the acetate groups to form cobalt oxides. mdpi.comrsc.org Under an inert atmosphere like nitrogen, the decomposition can yield cobalt(II) oxide (CoO), sometimes through an intermediate oxyacetate phase. mdpi.com In the presence of air, the final product is typically the more oxidized cobalt(II,III) oxide (Co₃O₄). mdpi.com

Analogously, the thermal decomposition of a cobalt aryloxide complex has been observed to occur at elevated temperatures, around 180°C, involving ligand rearrangement. nih.govacs.org For cobalt methoxide, decomposition in an inert atmosphere begins around 210°C, culminating in the formation of CoO at approximately 307°C. In air, the decomposition starts at a lower temperature (185°C) to form CoO, which is subsequently oxidized to Co₃O₄ at 235°C. This suggests that the decomposition of Cobalt(II) 2-methoxyethoxide likely involves the initial loss or rearrangement of the 2-methoxyethoxide ligands, followed by the formation of cobalt oxide. The exact temperatures and intermediate species will be influenced by the heating rate and the atmospheric conditions.

A proposed general pathway for the thermal decomposition of Cobalt(II) 2-methoxyethoxide is the initial cleavage of the cobalt-oxygen bond, leading to the release of the 2-methoxyethoxy groups, which may further decompose. This is followed by the condensation of the resulting cobalt-containing species to form a cobalt oxide network.

Table 1: General Stages of Thermal Decomposition of Cobalt Precursors

| Stage | Temperature Range (°C) | Description | Gaseous Byproducts (Predicted) | Solid Product |

| 1 | 150 - 250 | Initial ligand dissociation and rearrangement | 2-methoxyethanol (B45455), ethers, aldehydes | Amorphous cobalt-oxo-alkoxide species |

| 2 | 250 - 400 | Decomposition of organic fragments and condensation | CO, CO₂, H₂O, various hydrocarbons | Cobalt(II) oxide (CoO) or Cobalt(II,III) oxide (Co₃O₄) |

| 3 | > 400 | Crystallization and phase transformation | - | Crystalline CoO or Co₃O₄ |

Ligand Elimination and Coordination Chemistry during Processing

The 2-methoxyethoxide ligand in Cobalt(II) 2-methoxyethoxide plays a pivotal role in its reactivity and transformation into cobalt oxide materials. The coordination environment of the cobalt(II) ion, which is typically tetrahedral or octahedral, is dynamic and changes throughout the processing steps. e3s-conferences.org

During thermal processing, ligand elimination is a key step. This can occur through several mechanisms, including simple dissociation, where the Co-O bond breaks, releasing the intact 2-methoxyethoxide ligand. Alternatively, β-hydride elimination, a common pathway for alkoxides, could lead to the formation of an aldehyde or ketone and a cobalt-hydride species, which would then decompose further.

In the context of sol-gel processing, ligand exchange reactions are also significant. The introduction of water or other nucleophiles can lead to the substitution of the 2-methoxyethoxide ligands with hydroxyl groups (hydrolysis), initiating the condensation process. The coordination of solvent molecules can also influence the stability and reactivity of the cobalt precursor.

The nature of the ligand itself, with its etheric oxygen, allows for potential chelation, which can affect the stability of the precursor and the mechanism of its decomposition. The coordination chemistry is further complicated by the possibility of forming polynuclear cobalt-oxo-alkoxide clusters as intermediates, where the alkoxide ligands can act as bridging groups between multiple cobalt centers. The steric and electronic properties of the 2-methoxyethoxide ligand will influence the structure of these intermediates and, consequently, the morphology and properties of the final cobalt oxide material.

Reaction Intermediates Identification and Characterization

The identification and characterization of transient reaction intermediates are essential for a complete understanding of the decomposition and reaction pathways of Cobalt(II) 2-methoxyethoxide. These intermediates are often short-lived and present in low concentrations, making their detection challenging. A combination of in-situ spectroscopic techniques is typically required to probe their existence.

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time information on the changes in chemical bonds during the reaction. For example, the disappearance of vibrational modes associated with the C-O and C-H bonds of the 2-methoxyethoxide ligand and the emergence of bands corresponding to Co-O bonds in the forming oxide can be monitored. e3s-conferences.org In studies of related cobalt complexes, intermediates such as cobalt-bound peroxyhemiacetals have been characterized using UV-vis, mass spectrometry, and NMR spectroscopy. nih.gov

X-ray absorption spectroscopy (XAS) is another powerful tool that can provide information about the local coordination environment and oxidation state of the cobalt atoms in amorphous or poorly crystalline intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to detect and characterize paramagnetic Co(II) intermediates. nih.gov

Based on studies of analogous systems, potential intermediates in the decomposition of Cobalt(II) 2-methoxyethoxide could include:

Solvated Cobalt(II) 2-methoxyethoxide: The initial precursor coordinated with solvent molecules.

Cobalt(II) hydroxy-alkoxides: Formed during the initial stages of hydrolysis in sol-gel processes.

Polynuclear Cobalt-oxo-alkoxide clusters: Oligomeric species formed through partial hydrolysis and condensation, acting as building blocks for the final oxide network.

Amorphous Cobalt Hydroxide (B78521)/Oxide: A non-crystalline solid formed upon extensive hydrolysis and condensation before crystallization into a defined cobalt oxide phase. sc.edu

Table 2: Spectroscopic Techniques for Intermediate Characterization

| Technique | Information Obtained | Potential Observations for Cobalt(II) 2-methoxyethoxide System |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups | Disappearance of C-O-C and C-H stretches from the ligand; appearance of Co-O stretching modes. |

| UV-Vis Spectroscopy | Electronic transitions | Changes in the d-d transitions of Co(II) indicating changes in coordination geometry. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of evolved species | Identification of gaseous byproducts from ligand decomposition. |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure and oxidation state | Determination of Co-O bond distances and coordination numbers in amorphous intermediates. |

| Electron Paramagnetic Resonance (EPR) | Detection of paramagnetic species | Characterization of Co(II) containing intermediates. |

Formation Mechanisms in Sol-Gel Processes

The sol-gel process offers a versatile route for the synthesis of cobalt oxide materials from Cobalt(II) 2-methoxyethoxide at relatively low temperatures. The fundamental mechanism involves two key reactions: hydrolysis and condensation.

Theoretical and Computational Research Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict various properties of cobalt-containing compounds. bohrium.commdpi.comprinceton.edu For a molecule like Cobalt (II) 2-methoxyethoxide, DFT calculations can elucidate fundamental aspects of its chemical nature.

Detailed Research Findings: DFT studies on related cobalt complexes have successfully determined key structural and electronic parameters. For instance, in various Co(II) complexes, DFT has been used to calculate the geometry of the coordination sphere around the central cobalt atom, including bond lengths and angles. mdpi.com These calculations are critical for understanding the stability and reactivity of the precursor molecule.

Furthermore, DFT is used to explore the electronic properties, such as the distribution of electron density and the nature of the chemical bonds between cobalt and its ligands. princeton.edu By analyzing the molecular orbitals, researchers can predict the compound's reactivity and its decomposition mechanism during processes like Chemical Vapor Deposition (CVD). For example, calculations can identify the weakest bonds in the this compound molecule, providing insight into which ligands will detach first upon heating. DFT has also been instrumental in studying the electronic and magnetic properties of the resulting cobalt oxide materials, predicting band gaps and magnetic moments which are crucial for applications in electronics and spintronics. princeton.edu In studies of cobalt hydroxide (B78521) carbonate, a common precursor for cobalt oxides, DFT simulations have been used to predict the stability of different crystal phases. arxiv.orgresearchgate.net

| Property | Description | Example Finding for a Cobalt Compound |

|---|---|---|

| Bond Lengths & Angles | Calculates the equilibrium geometry of the molecule. | For a Co(II) complex, Co-O bond distances were calculated to understand the coordination environment. mdpi.com |

| Electronic Band Gap | Predicts the energy difference between the valence and conduction bands, determining electronic conductivity. | The band gap of Co3O4 was calculated to be approximately 1.96 eV using the GGA+U method, indicating its semiconductor nature. princeton.edu |

| Magnetic Moment | Determines the magnetic properties of the compound based on unpaired electrons. | DFT correctly predicted three unpaired d electrons on Co2+ ions in Co3O4. princeton.edu |

| Adsorption Energy | Calculates the energy released when a molecule binds to a surface, relevant for deposition processes. | The adsorption energy of Co(II) ions on graphene oxide was calculated to understand binding mechanisms. mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the behavior of precursor molecules in different environments, such as in a solvent or in the gas phase during deposition.

Detailed Research Findings: While specific MD studies on this compound are not widely published, the methodology has been applied extensively to similar systems, such as hydrated Co(II) ions in aqueous solutions. researchgate.net These simulations provide detailed information about the coordination of solvent molecules around the metal center, the stability of the coordination shell, and the dynamics of ligand exchange.

| Parameter/Output | Description | Example Application |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system's particles. | For a Co(II) ion in water, a specialized force field is developed to accurately model the Co(II)-H2O interactions. researchgate.net |

| Simulation Box | The defined volume containing the molecules for the simulation under periodic boundary conditions. | A single Co(II) ion surrounded by a large number of water molecules in a cubic box. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Used to determine the average Co-O distance and coordination number in the first and second hydration shells of a Co(II) ion. researchgate.net |

| Diffusion Coefficient | Measures the rate at which a particle moves through a medium. | Could be calculated for this compound in a solvent to understand its transport properties. |

Modeling of Deposition Processes

Modeling the chemical vapor deposition (CVD) process is a multiscale challenge that involves understanding fluid dynamics, heat transfer, and chemical kinetics. This compound serves as a precursor for depositing cobalt oxide thin films, a process that can be simulated to optimize film quality and growth rate. americanelements.comresearchgate.net

Detailed Research Findings: Computational Fluid Dynamics (CFD) is a primary tool for modeling the macroscopic aspects of the CVD process. CFD simulations can model the flow of the carrier gas and the vaporized this compound precursor within the CVD reactor. These models solve equations for mass, momentum, and energy conservation to predict temperature profiles, velocity fields, and precursor concentration gradients inside the reactor. This is crucial for ensuring the uniform delivery of the precursor to the substrate surface, which is necessary for growing homogeneous thin films.

On a microscopic level, the modeling of deposition processes relies on understanding the chemical reactions occurring in the gas phase and on the substrate surface. The thermal decomposition of this compound is a key step. Quantum chemistry calculations, such as DFT, can be used to determine the reaction pathways and activation energies for the decomposition of the precursor. These calculated reaction rates are then used as inputs for the larger-scale CFD models to create a comprehensive simulation of the deposition process. This integrated approach allows for the prediction of film growth rates and composition under different process conditions (e.g., temperature, pressure, flow rates).

| Model Aspect | Input Parameters | Predicted Outputs |

|---|---|---|

| Fluid Dynamics (CFD) | Reactor geometry, gas flow rates, pressure, wall temperatures. | Gas velocity profiles, temperature distribution, precursor concentration map. |

| Chemical Kinetics | Precursor decomposition pathways, reaction rate constants, activation energies (from DFT). | Concentrations of intermediate species, surface reaction rates. |

| Film Growth | Surface reaction mechanism, sticking coefficients. | Film growth rate, film thickness uniformity, film composition. |

Prediction of Electronic and Structural Properties

A major goal of computational materials science is the prediction of material properties before synthesis. For materials derived from this compound, such as cobalt oxide (CoO or Co₃O₄), theoretical methods are used to predict their fundamental electronic and structural characteristics. rsc.orginoe.ro

Detailed Research Findings: The structural properties, such as the crystal lattice parameters and stable crystal phase of the resulting cobalt oxide, can be predicted using DFT calculations by comparing the total energies of different possible structures. For example, DFT can determine whether the spinel structure of Co₃O₄ or the rock-salt structure of CoO is more energetically favorable under specific conditions. princeton.edu

Electronic properties are also readily predicted. As mentioned, DFT and related methods can calculate the electronic band structure, density of states, and the band gap. princeton.edu These calculations are vital for determining if the resulting cobalt oxide film will behave as a metal, semiconductor, or insulator. For Co₃O₄, a mixed-valence compound, theoretical calculations have confirmed its semiconductor nature and have been used to understand the distinct electronic contributions of the Co²⁺ and Co³⁺ ions within the crystal lattice. princeton.edu The magnetic properties, arising from the unpaired d-electrons of the cobalt ions, can also be accurately predicted, which is important for applications in magnetic storage and spintronics.

| Compound | Property | Theoretical/Predicted Value | Method of Prediction |

|---|---|---|---|

| This compound | Molecular Weight | 211.123 g/mol | Calculation from Formula americanelements.com |

| This compound | Exact Mass | 211.038 g/mol | Calculation from Formula americanelements.com |

| Cobalt Oxide (Co₃O₄) | Band Gap | ~1.6 - 2.0 eV | DFT (GGA+U) princeton.edu |

| Cobalt Oxide (Co₃O₄) | Crystal Structure | Normal Spinel | DFT (Energy Minimization) |

| Cobalt Oxide (CoO) | Crystal Structure | Rock-salt | DFT (Energy Minimization) |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies for Enhanced Precursor Properties

The efficacy of Cobalt (II) 2-methoxyethoxide as a precursor is intrinsically linked to its chemical and physical properties, such as volatility, stability, and reactivity. Future research will likely focus on developing novel synthetic strategies to precisely control these characteristics, thereby enhancing its performance in materials synthesis.

One promising avenue is the synthesis of mixed-metal alkoxides incorporating this compound. The introduction of other metals into the alkoxide structure can significantly alter the precursor's decomposition pathway and the composition of the resulting material. For instance, the creation of bimetallic or trimetallic alkoxides could lead to the formation of complex cobalt-containing oxides with unique electronic and catalytic properties. The synthesis of such heterometallic precursors would allow for atomic-level mixing of the constituent metals, leading to more homogeneous and potentially more active materials.

Another key area of research will be the modification of the 2-methoxyethoxide ligand itself. By introducing different functional groups onto the alkoxy ligand, it may be possible to tune the precursor's volatility and solubility, making it more suitable for specific deposition techniques like Atomic Layer Deposition (ALD) or solution-based methods. For example, the use of bulkier or fluorinated ligands could increase volatility, which is advantageous for vapor-phase deposition processes.

Furthermore, exploring non-traditional synthesis routes, such as electrochemical methods for the direct synthesis of metal alkoxides, could offer more environmentally friendly and scalable production methods. iaea.org These strategies could provide greater control over the purity and properties of the this compound precursor.

Tailoring Material Architectures for Specific Advanced Technologies

The ability to control the architecture of materials at the nanoscale is crucial for their performance in advanced technologies. This compound serves as an excellent precursor for creating a variety of material architectures, from thin films to complex porous networks.

In the realm of energy storage, particularly for lithium-ion batteries, this precursor can be utilized to synthesize cobalt oxide-based cathode materials with specific morphologies. researchgate.netresearchgate.net Future research will likely focus on using techniques like sol-gel and hydrothermal synthesis, with this compound as the cobalt source, to create hierarchical structures with high surface areas and optimized ion diffusion pathways. Such tailored architectures can lead to batteries with higher energy densities, faster charging rates, and longer cycle life.

For electronic and spintronic devices, ALD using this compound is a promising direction for depositing ultra-thin, conformal cobalt oxide films. americanelements.com The influence of the precursor chemistry on the ALD growth of cobalt-containing films is a critical area of investigation. nih.gov Future work will aim to understand and control the surface reactions of the precursor to achieve precise thickness control and desired film properties, such as crystallinity and stoichiometry.

Moreover, the creation of porous cobalt oxide structures for applications in gas sensing and as catalyst supports is another emerging area. iaea.org By carefully controlling the hydrolysis and condensation of this compound during the sol-gel process, it is possible to generate materials with tailored pore sizes and distributions. ntnu.no These porous architectures are essential for maximizing the active surface area and enhancing the performance of sensors and catalysts.

Design of Highly Active and Selective Catalytic Systems

Cobalt oxides are known to be active catalysts for a variety of chemical transformations, including oxidation reactions and Fischer-Tropsch synthesis. researchgate.net The properties of the final catalyst are heavily influenced by the nature of the precursor used in its synthesis. This compound offers a pathway to well-defined and highly dispersed cobalt oxide nanoparticles, which are desirable for catalytic applications.

A key future research direction is the design of catalysts with high activity and selectivity for specific reactions, such as the selective hydrogenation of carbon dioxide to valuable chemicals like methanol (B129727) or ethanol. nih.govacademindex.comnih.gov By using this compound in controlled synthesis methods, researchers can investigate the effect of particle size, crystal phase, and the nature of the support on the catalytic performance. The ability to produce small, uniform cobalt oxide nanoparticles through the controlled decomposition of this precursor is a significant advantage. nih.gov

The development of catalysts for environmental applications, such as the oxidation of volatile organic compounds (VOCs) and the reduction of nitrogen oxides (NOx), is another important area. The catalytic activity of cobalt oxides can be tuned by controlling their composition and structure, which can be achieved by starting with a well-defined precursor like this compound.

Furthermore, the synthesis of mixed-metal oxide catalysts containing cobalt will be a major focus. By combining cobalt with other transition metals at the precursor stage, it is possible to create synergistic effects that enhance catalytic activity and stability. The use of mixed-metal alkoxides containing this compound will be instrumental in this endeavor.

Integration of Advanced Characterization with Theoretical Modeling for Predictive Science